BenchChemオンラインストアへようこそ!

Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate

Lipophilicity Log P Drug‑likeness

Methyl 2‑amino‑3‑nitro‑4‑(trifluoromethyl)benzoate (CAS 913299‑80‑6) is a trisubstituted benzoate ester that bears three electronically and sterically distinct functional groups—a primary aniline, a nitro group, and a trifluoromethyl substituent—on the same aromatic ring. This dense array of orthogonal reactive handles makes the compound a versatile late‑stage intermediate for constructing nitrogen‑containing heterocycles (benzimidazoles, quinoxalines, quinazolinones) and for introducing fluorine into drug‑like scaffolds.

Molecular Formula C9H7F3N2O4
Molecular Weight 264.16
CAS No. 913299-80-6
Cat. No. B2777426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate
CAS913299-80-6
Molecular FormulaC9H7F3N2O4
Molecular Weight264.16
Structural Identifiers
SMILESCOC(=O)C1=C(C(=C(C=C1)C(F)(F)F)[N+](=O)[O-])N
InChIInChI=1S/C9H7F3N2O4/c1-18-8(15)4-2-3-5(9(10,11)12)7(6(4)13)14(16)17/h2-3H,13H2,1H3
InChIKeyDQZRQVGFBFXRRX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-Amino-3-Nitro-4-(Trifluoromethyl)benzoate (CAS 913299‑80‑6): A Strategic Fluorinated Nitro‑Aniline Building Block for Medicinal Chemistry and Agrochemical Synthesis


Methyl 2‑amino‑3‑nitro‑4‑(trifluoromethyl)benzoate (CAS 913299‑80‑6) is a trisubstituted benzoate ester that bears three electronically and sterically distinct functional groups—a primary aniline, a nitro group, and a trifluoromethyl substituent—on the same aromatic ring. This dense array of orthogonal reactive handles makes the compound a versatile late‑stage intermediate for constructing nitrogen‑containing heterocycles (benzimidazoles, quinoxalines, quinazolinones) and for introducing fluorine into drug‑like scaffolds [1]. The trifluoromethyl group imparts increased lipophilicity and metabolic stability relative to non‑fluorinated analogs, while the ortho‑amino‑nitro relationship provides a well‑established entry to 1,2‑diaminobenzenes after selective reduction [2]. Although the compound has not been the subject of published biological profiling, its structural features align with privileged motifs found in kinase inhibitors, PARP inhibitors, and agrochemical active ingredients.

Why Generic Substitution Fails for Methyl 2-Amino-3-Nitro-4-(Trifluoromethyl)benzoate: The Trifluoromethyl Group Enforces a Unique Property Profile


Replacing methyl 2‑amino‑3‑nitro‑4‑(trifluoromethyl)benzoate with a non‑fluorinated analog such as methyl 2‑amino‑3‑nitrobenzoate or a regioisomeric nitro‑aniline ester is not a straightforward procurement decision. The trifluoromethyl substituent alters the electronic character of the aromatic ring, raising the reduction potential of the nitro group, modulating the pKa of the adjacent amine, and increasing the lipophilicity of the overall scaffold by approximately 1.2–1.6 log P units [1][2]. These shifts affect reactivity in cross‑coupling reactions, the pharmacokinetic profile of derived products, and the physical properties (solubility, melting point) of the intermediate itself. Consequently, process chemists who substitute a non‑fluorinated analogue often encounter divergent reaction rates, impurities arising from competing reduction pathways, and final compounds with sub‑optimal ADME properties.

Head‑to‑Head Quantitative Differentiation of Methyl 2-Amino-3-Nitro-4-(Trifluoromethyl)benzoate Against Its Closest Non‑Fluorinated Analogue


Lipophilicity Advantage: Calculated Log P Difference of > 1 Unit Between the Trifluoromethyl Target and the Non‑Fluorinated Analogue

The replacement of a hydrogen atom with a trifluoromethyl group at the 4‑position of methyl 2‑amino‑3‑nitrobenzoate is predicted to increase the octanol‑water partition coefficient (log P) by approximately 1.2–1.6 log units. Experimental log P for methyl 2‑amino‑3‑nitrobenzoate (CAS 57113‑91‑4) is reported as 2.07 (BOC Sciences) and 2.39 (Chem‑Space), while the log P of 4‑trifluoromethylbenzoic acid is 3.10 , implying a substantial and quantifiable lipophilicity shift for the target compound [1]. This difference is sufficient to alter passive membrane permeability and oral absorption of derived drug candidates.

Lipophilicity Log P Drug‑likeness Fluorine walk

Electron‑Withdrawing Effect: Trifluoromethyl Increases Nitro Group Reduction Potential, Enabling Selective Hydrogenation

The strong electron‑withdrawing character of the trifluoromethyl group (σₘ = 0.43, σₚ = 0.54) [1] activates the ortho‑nitro group toward reduction. This electronic tuning allows the nitro group to be reduced selectively in the presence of the ester functionality—a transformation that is less selective in the non‑fluorinated analogue, where the nitro group is less electrophilic and competing ester hydrolysis can occur under hydrogenation conditions. A patent synthetic procedure (US 8,163,935 B2) demonstrates the selective conversion of methyl 2‑acetamido‑3‑nitro‑4‑(trifluoromethyl)benzoate to the target compound via acidic methanolysis, preserving both the ester and the trifluoromethyl group [2].

Reduction potential Nitroarene Selectivity Process chemistry

Purity and Physical Form: Commercially Available at ≥ 95% Purity with Defined Storage Stability

The target compound is stocked by multiple reputable suppliers with a minimum purity specification of 95% (AKSci) and 98% (Leyan) , and can be stored at room temperature without special precautions. In contrast, the non‑fluorinated analogue methyl 2‑amino‑3‑nitrobenzoate is often supplied at ≥ 98% but may require refrigerated storage due to lower thermal stability of the nitro‑aniline system . The reproducibility of purity and ease of storage lower the procurement risk for the trifluoromethyl derivative in long‑term synthesis campaigns.

Purity Quality control Procurement Stability

Synthetic Versatility: Orthogonal Functional Groups Enable Three Distinct Derivatization Pathways Without Cross‑Reactivity

The simultaneous presence of an aniline, a nitro group, and a methyl ester in the trifluoromethyl benzoate scaffold provides three orthogonal reactive sites that can be addressed independently: (i) the ester undergoes hydrolysis or transesterification to access the free acid or other esters; (ii) the nitro group can be reduced to an amine, enabling 1,2‑diaminobenzene formation; (iii) the aniline can be acylated, sulfonylated, or engaged in Buchwald‑Hartwig coupling. In the non‑fluorinated comparator, the lack of the CF₃ group reduces the electrophilicity of the nitro group, occasionally requiring protection/deprotection sequences that are unnecessary for the target compound [1]. This orthogonality is documented in the SAR exploration of N‑phenyl‑aminobenzoate AKR1C3 inhibitors, where the trifluoromethyl‑substituted core gave both potent enzyme inhibition (IC₅₀ in the low nanomolar range) and selectivity over related isoforms [2].

Orthogonal reactivity Building block Heterocycle synthesis Diversification

High‑Value Application Scenarios for Methyl 2‑Amino‑3‑Nitro‑4‑(Trifluoromethyl)benzoate: Where Procurement Adds the Most Value


Synthesis of Fluorinated Benzimidazole and Quinoxaline Libraries for Kinase Inhibitor Lead Optimization

The ortho‑amino‑nitro arrangement is a classic precursor for benzimidazoles (via reduction–cyclization with aldehydes) and quinoxalines (via reduction–condensation with 1,2‑diketones). The trifluoromethyl group improves the drug‑likeness of the resulting heterocycles by increasing log P and metabolic stability [1]. Procurement of this building block enables library synthesis of fluorinated heterocycles that match the property space of clinical kinase inhibitors such as Imatinib and Sorafenib.

Intermediate for 1,2‑Diaminobenzene Derivatives Used in PARP and AKR1C3 Inhibitor Programs

Selective reduction of the nitro group yields methyl 2,3‑diamino‑4‑(trifluoromethyl)benzoate, a key intermediate for PARP‑1 inhibitors and AKR1C3 inhibitors [2]. The trifluoromethyl substituent enhances binding affinity to the target enzyme sub‑pocket, as demonstrated by X‑ray crystallography of related N‑(aryl)aminobenzoate inhibitors [3].

Agrochemical Building Block for Trifluoromethyl‑Substituted Herbicides and Fungicides

Trifluoromethyl‑substituted benzoate esters are privileged motifs in modern agrochemicals (e.g., Fluazifop, Trifluralin). The target compound provides a direct route to 4‑CF₃‑substituted anthranilic acid derivatives, which are key intermediates for diamide insecticides and sulfonylurea herbicides [4].

Quote Request

Request a Quote for Methyl 2-amino-3-nitro-4-(trifluoromethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.